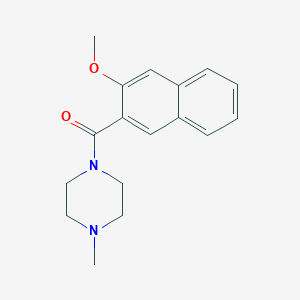![molecular formula C14H19N3OS B295220 N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B295220.png)
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine, also known as ETP-46464, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound is currently in the preclinical stage of development and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit PARP, the compound has been shown to induce cell cycle arrest, reduce the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine is its specificity for PARP inhibition, which makes it a useful tool for studying the role of PARP in cancer cell growth and survival. However, one limitation of the compound is its relatively low potency compared to other PARP inhibitors.
Orientations Futures
There are several potential future directions for the development of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine. One possibility is the optimization of the compound's structure to improve its potency and selectivity for PARP inhibition. Another direction is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, the use of this compound as a tool for studying the role of PARP in cancer biology and developing new cancer therapies is an area of active research.
Méthodes De Synthèse
The synthesis of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that includes the reaction of 2-methylthiophene-3-carboxaldehyde with ethyl acetoacetate to form 6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-ol. The resulting compound is then reacted with tetrahydro-2-furanylmethylamine to produce this compound.
Applications De Recherche Scientifique
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied in scientific research for its potential use as an anti-cancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C14H19N3OS |
|---|---|
Poids moléculaire |
277.39 g/mol |
Nom IUPAC |
6-ethyl-2-methyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19N3OS/c1-3-11-7-12-13(15-8-10-5-4-6-18-10)16-9(2)17-14(12)19-11/h7,10H,3-6,8H2,1-2H3,(H,15,16,17) |
Clé InChI |
KTCVCKLOAPVDJB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCC3CCCO3 |
SMILES canonique |
CCC1=CC2=C(N=C(N=C2S1)C)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B295140.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)
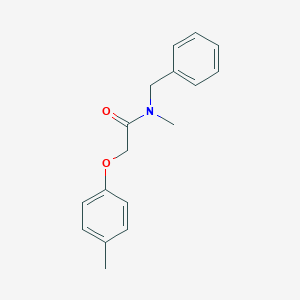
![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)
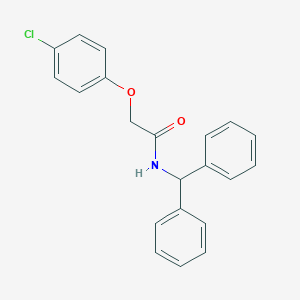

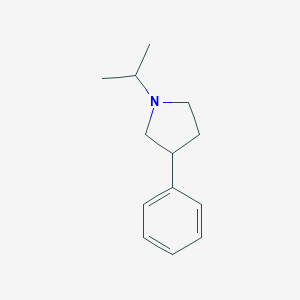
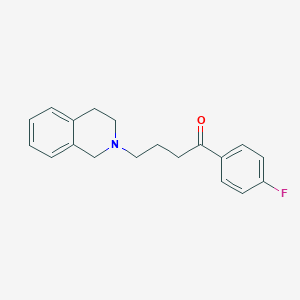
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

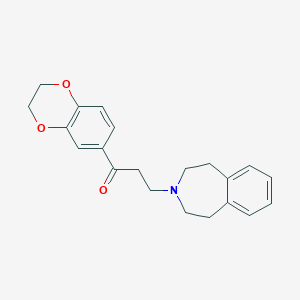
![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
